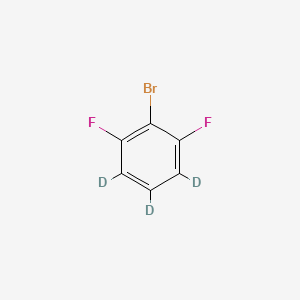

1-Bromo-2,6-difluorobenzene-d3

Description

Significance of Deuterium (B1214612) Labeling in Organic Chemistry and Materials Science

Deuterium labeling is a cornerstone of mechanistic studies in organic chemistry. nih.govresearchgate.net The increased mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) leads to a stronger carbon-deuterium (C-D) bond. This difference in bond strength, known as the kinetic isotope effect (KIE), can alter the rates of chemical reactions, providing invaluable information about the reaction mechanism. ucsb.edu By selectively replacing hydrogen with deuterium at specific positions in a molecule, chemists can pinpoint which bonds are broken or formed during a reaction's rate-determining step. nih.govucsb.edu

Beyond mechanistic elucidation, deuterium labeling has found significant applications in materials science. acs.orgzeochem.com The incorporation of deuterium can enhance the stability and performance of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). zeochem.com The stronger C-D bond can lead to increased resistance to degradation, thereby extending the operational lifetime of these devices. zeochem.com Furthermore, deuterated compounds serve as essential internal standards in mass spectrometry-based analyses, enabling more accurate quantification of molecules in complex mixtures. acs.orgucsb.edu

Overview of Halogenated Aromatic Scaffolds in Synthetic and Mechanistic Investigations

Halogenated aromatic compounds are a class of organic molecules characterized by one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring, such as benzene (B151609). iloencyclopaedia.orgncert.nic.in These compounds are widely utilized as versatile building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. ncert.nic.inlibretexts.org They serve as precursors for the formation of a vast array of other functional groups through various reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and the formation of organometallic reagents. ncert.nic.innih.gov

The presence of halogens on an aromatic ring also influences its electronic properties, which can be exploited in mechanistic studies. libretexts.org The electron-withdrawing nature of halogens can affect the reactivity of the aromatic ring towards electrophilic or nucleophilic attack, providing a means to tune the chemical behavior of the molecule. libretexts.org This tunability makes halogenated aromatic compounds valuable probes for investigating reaction pathways and intermediates. iloencyclopaedia.org

Unique Contribution of 1-Bromo-2,6-difluorobenzene-d3 to Contemporary Research

This compound is a specialized deuterated compound that combines the features of a halogenated aromatic scaffold with the benefits of isotopic labeling. lgcstandards.com Its structure, featuring a bromine atom and two fluorine atoms on a benzene ring with deuterium atoms at the remaining positions, makes it a highly specific tool for a range of research applications.

The presence of both bromine and fluorine atoms provides multiple reactive sites and influences the electronic nature of the aromatic ring. chemicalbook.comsigmaaldrich.com The bromine atom can participate in cross-coupling reactions, while the fluorine atoms can modulate the reactivity and provide sites for further functionalization.

The key feature of this compound is the precise placement of three deuterium atoms at the 3, 4, and 5 positions of the benzene ring. This positional specificity is crucial for detailed mechanistic studies. nih.gov By knowing exactly where the deuterium atoms are located, researchers can track the fate of these specific positions during a chemical transformation. nih.govrsc.org For instance, if a reaction involves the cleavage of a C-H bond at one of these positions, the use of the deuterated analogue will exhibit a kinetic isotope effect, confirming the involvement of that specific bond in the reaction mechanism. This level of detail is often unattainable with non-labeled or randomly labeled compounds. nih.gov

The synthesis of such precisely labeled compounds requires careful planning and execution of synthetic routes to ensure the deuterium is incorporated only at the desired locations. nih.govchemicalbook.com This targeted approach to deuterium labeling, as exemplified by this compound, provides a powerful and unambiguous tool for chemists to unravel complex reaction mechanisms and design more efficient synthetic strategies.

Interactive Data Table: Properties of 1-Bromo-2,6-difluorobenzene (B153491)

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 192.99 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 64248-56-2 | chemicalbook.comsigmaaldrich.comanstarmaterial.com |

| Appearance | Clear yellow liquid | chemicalbook.com |

| Boiling Point | 61 °C (35 mmHg) | chemicalbook.com |

| Refractive Index | n20/D 1.51 (lit.) | chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrF2 |

|---|---|

Molecular Weight |

196.01 g/mol |

IUPAC Name |

1-bromo-3,4,5-trideuterio-2,6-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D |

InChI Key |

HRZTZLCMURHWFY-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)Br)F)[2H] |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)F |

Origin of Product |

United States |

Spectroscopic Characterization of 1 Bromo 2,6 Difluorobenzene D3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of deuterium-labeled compounds like 1-Bromo-2,6-difluorobenzene-d3, a multi-nuclear approach is particularly informative.

Deuterium (B1214612) NMR (²H NMR) for Isotopic Distribution Analysis

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. sigmaaldrich.com For this compound, the aromatic protons at positions 3, 4, and 5 are replaced by deuterium atoms. The ²H NMR spectrum would therefore be expected to show signals corresponding to these deuterated positions. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same chemical environment. sigmaaldrich.com This technique is crucial for confirming the success of the deuteration process and determining the isotopic purity of the compound. sigmaaldrich.comtandfonline.com In ²H NMR, only the deuteron (B1233211) signals are observed, which results in a clean spectrum without interference from proton signals. sigmaaldrich.com

Proton NMR (¹H NMR) for Residual Protium (B1232500) Content

While the primary aromatic signals are absent in a fully deuterated compound, ¹H NMR spectroscopy remains a vital tool for quality control. huji.ac.ilstudymind.co.uk It is exceptionally sensitive for detecting and quantifying any non-deuterated (protium) impurities or residual starting material. epfl.ch In an ideal sample of this compound, the ¹H NMR spectrum would show no signals in the aromatic region. The presence of any peaks would indicate incomplete deuteration, and their integration can be used to determine the level of residual protium. This is a common practice in the analysis of deuterated compounds to ensure high isotopic enrichment.

Carbon-13 NMR (¹³C NMR) for Aromatic Ring Carbons

Carbon-13 NMR provides a detailed map of the carbon skeleton of a molecule. For the non-deuterated 1-Bromo-2,6-difluorobenzene (B153491), the ¹³C NMR spectrum shows distinct signals for each of the six aromatic carbons, influenced by the attached bromine and fluorine atoms.

In the deuterated analogue, this compound, the ¹³C NMR spectrum exhibits specific changes for the deuterated carbons (C3, C4, and C5). The signals for these carbons are split into multiplets due to coupling with the deuterium nucleus (spin I=1). A carbon atom bonded to a single deuterium (C-D) will appear as a 1:1:1 triplet. blogspot.comblogspot.com Furthermore, the nuclear Overhauser effect (NOE) enhancement, which typically increases the signal intensity of protonated carbons, is absent for deuterated carbons. blogspot.com This, combined with the splitting of the signal, can lead to a significant reduction in the apparent intensity of the deuterated carbon signals, sometimes making them difficult to detect without adjusting acquisition parameters. blogspot.comolemiss.edu A slight upfield shift, known as an isotope effect, may also be observed for the deuterated carbons and adjacent carbons. blogspot.comnih.gov

Table 1: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) for 1-Bromo-2,6-difluorobenzene | Expected Multiplicity for this compound |

| C1 | ~125 | Singlet |

| C2, C6 | ~160 (doublet, ¹JCF) | Doublet |

| C3, C5 | ~115 (doublet of doublets, ²JCF and ³JCF) | Triplet of doublets of doublets |

| C4 | ~130 | Triplet |

Note: The chemical shifts are approximate and based on the non-deuterated compound. The multiplicity for the d3 compound reflects the expected C-D and C-F couplings.

Fluorine-19 NMR (¹⁹F NMR) for Halogen Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. nih.govnih.gov In this compound, the two fluorine atoms are chemically equivalent and are located at positions 2 and 6. The ¹⁹F NMR spectrum is therefore expected to show a single main resonance.

The deuteration of the adjacent aromatic ring is not expected to cause a significant change in the ¹⁹F chemical shift. However, changes in the coupling patterns may be observed. The fluorine atoms will couple to the adjacent deuterated carbons and potentially to the deuterium atoms themselves, which could lead to more complex multiplets compared to the protonated analogue. This makes ¹⁹F NMR a powerful tool for confirming the substitution pattern and electronic environment of the fluorine atoms. nih.govrsc.org

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques, such as infrared (IR) spectroscopy, are used to identify the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For aromatic compounds, characteristic C-H stretching vibrations are typically observed around 3030 cm⁻¹. pressbooks.pub In this compound, these C-H bonds at positions 3, 4, and 5 are replaced with C-D bonds.

Due to the heavier mass of deuterium compared to protium, the C-D stretching vibrations are expected to appear at a significantly lower frequency, typically in the range of 2200-2300 cm⁻¹. researchgate.netyoutube.comacs.org The C-D bending vibrations will also be shifted to lower wavenumbers compared to the corresponding C-H bending vibrations. researchgate.net The presence of these new C-D absorption bands and the absence of the aromatic C-H stretching bands would be clear evidence of successful deuteration. The absorptions related to the C-Br and C-F bonds, as well as the aromatic ring vibrations, are expected to be less affected but may show minor shifts. pressbooks.pubacs.org

Table 2: Key IR Absorption Bands

| Functional Group | Characteristic Wavenumber (cm⁻¹) in 1-Bromo-2,6-difluorobenzene | Predicted Wavenumber (cm⁻¹) in this compound |

| Aromatic C-H Stretch | ~3030 | Absent |

| Aromatic C-D Stretch | Absent | ~2200-2300 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

| C-F Stretch | ~1200-1300 | ~1200-1300 |

| C-Br Stretch | ~500-600 | ~500-600 |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint of its structural framework. For the non-deuterated analogue, 1-Bromo-2,6-difluorobenzene, a characteristic Raman spectrum has been obtained using FT-Raman spectroscopy. researchgate.netnih.govspectrabase.com

The key vibrational modes observed for aromatic compounds include C-H stretching, C-C ring stretching, and C-H bending. libretexts.org In the case of 1-Bromo-2,6-difluorobenzene, characteristic peaks for the aromatic C-H stretch are expected in the 3030-3100 cm⁻¹ region. libretexts.org The C-F and C-Br stretching vibrations also produce characteristic signals at lower frequencies.

For this compound, the most significant change in the Raman spectrum arises from the substitution of three hydrogen atoms with deuterium. The vibrational frequency of a bond is dependent on the masses of the atoms involved. The heavier deuterium atom results in a lower vibrational frequency for the C-D bond compared to the C-H bond.

The C-D stretching vibrations are typically observed in the 2100-2200 cm⁻¹ region, a significant shift from the C-H stretching region. nih.gov This region is often referred to as the "cell-silent region" in biological studies because it is free from signals from endogenous molecules, making deuterium labeling a powerful tool for tracking specific compounds. nih.gov Consequently, the Raman spectrum of this compound is expected to show a disappearance of the aromatic C-H stretching peaks and the appearance of new, distinct peaks corresponding to C-D stretching vibrations. cdnsciencepub.comresearchgate.net Other vibrational modes involving the substituted positions on the benzene (B151609) ring will also exhibit shifts to lower wavenumbers, providing a clear spectral confirmation of deuteration.

Table 1: Comparison of Expected Key Raman Shifts for 1-Bromo-2,6-difluorobenzene and its d3 Analogue

| Vibrational Mode | 1-Bromo-2,6-difluorobenzene (cm⁻¹) | This compound (Expected, cm⁻¹) |

| Aromatic C-H Stretch | ~3030-3100 | Absent |

| Aromatic C-D Stretch | Absent | ~2100-2200 |

| Aromatic C-C Stretch | ~1400-1600 | ~1400-1600 (with slight shifts) |

| C-F Stretch | Present | Present (with slight shifts) |

| C-Br Stretch | Present | Present (with slight shifts) |

Note: The data for this compound is predictive, based on established isotopic effects in Raman spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Confirmation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition, including isotopic labeling. The mass spectrum of the non-deuterated 1-Bromo-2,6-difluorobenzene (C₆H₃BrF₂) shows a molecular weight of approximately 193 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units. For 1-Bromo-2,6-difluorobenzene, these peaks appear at m/z 192 and 194. chemicalbook.com

For this compound, the incorporation of three deuterium atoms increases the molecular weight. The mass of a deuterium atom is approximately 2.014 amu, while hydrogen is 1.008 amu. The substitution of three hydrogens with three deuteriums results in a mass increase of approximately 3 Da. Therefore, the expected molecular weight of this compound is approximately 196 g/mol .

The mass spectrum is expected to show a molecular ion cluster corresponding to this increased mass. The [M]⁺ and [M+2]⁺ peaks, reflecting the bromine isotopes, would be centered around m/z 195 and 197. The observation of this shifted isotopic pattern provides definitive evidence for the successful incorporation of three deuterium atoms into the molecular structure. spectroscopyonline.comcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. researchgate.netcncb.ac.cn

While standard mass spectrometry can confirm the nominal mass increase due to deuteration, HRMS can verify the exact isotopic composition. The precise mass difference between one hydrogen atom (¹H) and one deuterium atom (²H or D) is a known value (²H = 2.014102 Da vs. ¹H = 1.007825 Da). spectroscopyonline.com

For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental value can then be compared to the theoretically calculated exact mass for the formula C₆D₃⁷⁹BrF₂. A close match between the measured and calculated mass would unequivocally confirm the identity and successful isotopic labeling of the compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Calculated Molecular Weights and Exact Masses for MS and HRMS Analysis

| Compound | Formula | Average Mass ( g/mol ) | Calculated Exact Mass ([M]⁺, ⁷⁹Br) |

| 1-Bromo-2,6-difluorobenzene | C₆H₃BrF₂ | 192.99 | 191.93862 Da |

| This compound | C₆D₃BrF₂ | ~196.01 | ~194.9572 Da |

Note: The exact mass for the d3 analogue is calculated based on the substitution of ³H with ³D atoms.

Applications of 1 Bromo 2,6 Difluorobenzene D3 in Chemical Research

Role as Stable Isotope Labeled (SIL) Compounds in Analytical Chemistry

Stable Isotope Labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D) in place of hydrogen (¹H). This isotopic substitution results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in analytical techniques. 1-Bromo-2,6-difluorobenzene-d3 is used as a SIL compound in several analytical applications due to its predictable chemical behavior and distinct mass signature. cdnisotopes.commedchemexpress.com

In quantitative mass spectrometry (MS), SIL compounds like this compound are indispensable as internal standards. lumiprobe.com The principle of isotope dilution mass spectrometry (IDMS) involves adding a known quantity of the labeled standard to a sample before analysis. The labeled standard and the unlabeled target analyte (the "native" compound) exhibit nearly identical chemical and physical properties during sample preparation, chromatography, and ionization in the mass spectrometer.

However, they are easily distinguished by their mass-to-charge ratio (m/z). lumiprobe.com By measuring the ratio of the native analyte to the known amount of the added SIL standard, a precise and accurate quantification of the analyte in the original sample can be achieved. This method corrects for analyte loss during sample workup and for variations in instrument response, leading to highly reliable results. Deuterated standards, such as those labeled with d3, are commonly used for this purpose in various MS-based studies. lumiprobe.com

When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry (GC/MS, LC/MS) becomes a powerful tool for separating and quantifying components of complex mixtures. The use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy in these methods. lumiprobe.comlibretexts.org

This compound is an ideal internal standard for the analysis of its unlabeled form or structurally similar halogenated aromatic compounds. Because its retention time in a chromatographic column is virtually identical to the unlabeled analyte, it co-elutes, simplifying identification. In the mass spectrometer, the distinct mass difference allows for separate quantification without chromatographic interference. This approach is fundamental for correcting for injection volume variability and ensuring the robustness of the analytical method. libretexts.org

The development and validation of analytical methods require reference compounds to ensure the method is accurate, precise, specific, and robust. rsc.org this compound can be used as a reference material in the quality control (QC) of analytical procedures. lgcstandards.com By spiking control samples with a known concentration of the labeled compound, laboratories can assess method performance, including recovery, linearity, and limits of detection and quantification. rsc.org Its use helps to demonstrate that an analytical method consistently meets the required standards for its intended purpose, which is a critical component of laboratory accreditation and compliance with regulatory guidelines. rsc.orgsigmaaldrich.com

Table 1: Properties of this compound and its Unlabeled Analog

| Property | This compound | 1-Bromo-2,6-difluorobenzene (B153491) |

|---|---|---|

| Molecular Formula | BrC₆D₃F₂ | BrC₆H₃F₂ |

| Molecular Weight | 196.01 g/mol cdnisotopes.com | 192.99 g/mol chemicalbook.com |

| CAS Number | 1219803-73-2 cdnisotopes.com | 64248-56-2 chemicalbook.com |

| Isotopic Enrichment | Typically ≥98 atom % D cdnisotopes.com | Not Applicable |

Mechanistic Studies and Reaction Pathway Elucidation

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.orgprinceton.edu

In the context of aromatic reactions, such as electrophilic aromatic substitution, KIEs can provide detailed insight into the transition state of the reaction. youtube.comacs.org By comparing the reaction rate of a deuterated aromatic compound like this compound with its non-deuterated counterpart, chemists can probe the mechanism. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) helps to distinguish between different proposed pathways. wikipedia.org

For example, in many electrophilic aromatic substitution reactions, the rate-determining step is the initial attack of the electrophile to form an arenium ion intermediate. The subsequent loss of a proton (or deuteron) is a fast step. youtube.com In such cases, no significant primary KIE is observed (kH/kD ≈ 1), because the C-H (or C-D) bond is not broken in the slow step. acs.org However, if the loss of the proton/deuteron (B1233211) becomes rate-limiting, a significant primary KIE (typically kH/kD > 2) would be expected. acs.org

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.orgwikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. For reactions involving the cleavage of a C-H/C-D bond on the aromatic ring of this compound, a primary KIE with a kH/kD value typically between 6 and 10 might be observed if this cleavage is the rate-limiting step. wikipedia.org

Secondary Kinetic Isotope Effects (SKIEs) are smaller effects that occur when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orgutdallas.edu These effects arise from changes in the vibrational environment of the isotope between the reactant and the transition state. princeton.edu For example, if a reaction involving this compound proceeds through a mechanism where the deuterated carbons change hybridization (e.g., from sp² to sp³), a secondary KIE might be observed. These effects are typically much smaller than PKIEs, with kH/kD values often ranging from 0.8 to 1.4. wikipedia.org Though small, SKIEs can provide valuable information about the structure of the transition state. nih.gov

Table 2: Typical Magnitudes and Interpretations of Deuterium KIEs

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary (PKIE) | > 2 (often 6-10) wikipedia.org | C-H/C-D bond is broken in the rate-determining step. libretexts.org |

| No Effect | ≈ 1 | C-H/C-D bond is not broken in the rate-determining step. acs.org |

| Secondary (SKIE) | 0.8 - 1.4 wikipedia.org | Isotopic substitution is remote from the site of bond cleavage; provides information on transition state structure. wikipedia.orgutdallas.edu |

| Inverse SKIE | < 1 | The vibrational modes involving the isotope are stiffer in the transition state than in the reactant. |

Kinetic Isotope Effects (KIEs) in Aromatic Reactions

Computational Approaches for KIE Calculation

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, and computational chemistry has significantly enhanced its application. numberanalytics.com The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope. In the case of this compound, the substitution of protium (B1232500) with deuterium provides a means to probe the energetic changes at the transition state of a reaction.

Computational methods are routinely employed to calculate KIEs, providing excellent agreement with experimental values. comporgchem.com These calculations are typically performed using quantum mechanical (QM) or hybrid quantum mechanical/molecular mechanical (QM/MM) methods. numberanalytics.comnih.gov Common approaches include:

Density Functional Theory (DFT): A widely used QM method that offers a good balance between computational cost and accuracy. numberanalytics.com

Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that provides high accuracy, particularly for systems where electron correlation is significant. numberanalytics.com

Semiclassical Instanton (SCI) Theory: An efficient method for simulating quantum nuclear effects, including tunneling. nih.gov

Quantum Instanton (QI) Theory: A computationally more expensive but highly accurate method for calculating KIEs. nih.gov

The general workflow for calculating KIEs involves several steps. numberanalytics.com First, the geometries of the reactants, transition states, and products are optimized. numberanalytics.com This is followed by frequency calculations to obtain vibrational frequencies and zero-point energies. numberanalytics.com Finally, the KIE is computed using the Bigeleisen-Mayer equation, which is based on reduced partition functions. comporgchem.comrsc.org This equation considers the vibrational frequencies of the isotopic molecules in both the ground state and the transition state. rsc.org

| Computational Method | Description |

| Density Functional Theory (DFT) | A popular quantum mechanical method that balances accuracy and computational cost. numberanalytics.com |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method providing high accuracy for systems with significant electron correlation. numberanalytics.com |

| Semiclassical Instanton (SCI) Theory | An efficient method for simulating quantum nuclear effects like tunneling. nih.gov |

| Quantum Instanton (QI) Theory | A highly accurate, though computationally intensive, method for KIE calculations. nih.gov |

Elucidation of Reaction Mechanisms involving Fluorinated and Brominated Aromatics

The presence of fluorine and bromine atoms on the aromatic ring of this compound influences its reactivity in electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.com The general mechanism for such reactions involves a two-step process:

Formation of a sigma-complex: The electrophile attacks the electron-rich benzene (B151609) ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma-complex. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. libretexts.org

Deprotonation: A weak base removes a proton (or in this case, a deuteron) from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. This step is fast. libretexts.org

In the case of halogenation, a Lewis acid catalyst is often required to activate the halogen, making it a better electrophile. masterorganicchemistry.com For instance, the bromination of benzene often employs FeBr₃ as a catalyst. youtube.com

The study of fluorinated aromatic compounds is also crucial in understanding their biodegradation. For example, the oxidative activation of fluorinated aromatics by certain biomimetic complexes has been shown to proceed through a different mechanism than the typical aromatic C-H hydroxylation. nih.gov These studies reveal that the reaction can proceed via a rate-determining electrophilic C-O addition followed by a fluoride (B91410) shift. nih.gov

Probes and Tracers in Complex Chemical Systems

The isotopic labeling in this compound makes it an excellent tracer for following the metabolic pathways and pharmacokinetic profiles of drug molecules. medchemexpress.com Deuteration can influence the metabolic fate of a compound, potentially leading to improved drug efficacy or safety.

By incorporating deuterium into a molecule, researchers can track its journey through complex biological or chemical systems. The distinct mass of deuterium allows for its detection and quantification using techniques like mass spectrometry. This is invaluable in drug development for understanding how a drug is absorbed, distributed, metabolized, and excreted. medchemexpress.com

The photodissociation dynamics of 1-bromo-2,6-difluorobenzene have been investigated using techniques like DC-slice velocity map imaging. aip.orgresearchgate.net These studies provide insights into how the molecule behaves upon absorbing ultraviolet light.

Research has shown that the photodissociation of 1-bromo-2,6-difluorobenzene is more complex than a simple C-Br bond cleavage. aip.orgaip.org The process involves multiple excited electronic states and is influenced by the molecule's symmetry. researchgate.netaip.org Ab initio calculations have revealed that in addition to the C-Br bond breaking, other molecular motions, such as out-of-plane bending of the bromine atom and asymmetric stretching of the C-F bonds, play a significant role in the dissociation dynamics. aip.orgaip.org These motions can break the molecule's symmetry and open up different dissociation pathways. researchgate.netaip.org The study of how the number and position of fluorine substituents affect the dissociation rate has also been a subject of investigation. acs.org

Building Blocks in Advanced Organic Synthesis

1-Bromo-2,6-difluorobenzene and its deuterated analogue are important building blocks in organic synthesis, particularly for creating more complex fluorinated molecules.

1-Bromo-2,6-difluorobenzene has been utilized in the synthesis of various compounds, including tris(fluorophenyl)boranes. chemicalbook.com It can also participate in three-component coupling reactions with benzyne (B1209423) and isocyanides. chemicalbook.com The preparation of other fluorinated aromatics, such as 2,6-difluoroaniline, can be achieved from related starting materials through processes like halogen exchange and nitration followed by reduction. researchgate.net

Synthesis of Deuterated Derivatives and Complex Molecules

The primary application of this compound is as a precursor in organic synthesis to introduce a deuterium-labeled 2,6-difluorophenyl group into a target molecule. Isotopic labeling is a critical technique for tracking reaction pathways, studying metabolic processes, and enhancing the pharmacokinetic properties of drug candidates. synmr.insynmr.innih.gov

The general approach involves using the bromo-substituent as a handle for forming new carbon-carbon or carbon-heteroatom bonds, thereby incorporating the deuterated difluorophenyl moiety into a larger molecular scaffold. The stability of the C-D bond ensures the isotopic label is retained throughout subsequent reaction steps, provided harsh conditions that could induce H-D exchange are avoided. synmr.in

Table 1: Research Findings on Synthesis with Related Deuterated Compounds

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| COX-2 Inhibitors | Introduction of deuterium into benzopyran structures led to analogues with improved pharmacokinetic profiles, including longer half-lives. | Demonstrates the utility of deuteration for enhancing drug-like properties. | nih.gov |

| Isotopic Labeling | Deuterated solvents and reagents are essential for isotopic labeling, enabling detailed studies of reaction mechanisms and metabolic pathways. | Provides a method to track atoms and understand complex chemical and biological transformations. | synmr.insynmr.in |

| Electrosynthesis | Electroreductive methods have been developed for the deuteration of arenes and other organic molecules using D₂O as the deuterium source. nih.gov | Offers a versatile and controllable method for synthesizing deuterated products. nih.gov | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) with Deuterated Substrates

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. libretexts.org The presence of the bromine atom provides a reactive site for the initial oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura and Sonogashira couplings. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling joins an organoboron compound with an organic halide or triflate. libretexts.org In this context, this compound would react with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a biaryl compound. The deuterium label serves as a silent tracer, allowing for mechanistic studies or the synthesis of specifically labeled products. The reaction's tolerance for a wide range of functional groups makes it a powerful tool for building complex molecular architectures. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Reacting this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields a deuterated 2,6-difluoro-substituted arylalkyne. libretexts.org These products are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, making the bromo-substituent on the deuterated compound sufficiently reactive for efficient coupling. libretexts.org

The use of deuterated substrates like this compound in these reactions is crucial for studying the kinetic isotope effect (KIE), which can provide insight into the rate-determining step of the reaction mechanism.

Table 2: Typical Conditions for Cross-Coupling Reactions

| Reaction | Catalyst / Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Aryl Boronic Acids/Esters | libretexts.orgnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkynes | wikipedia.orglibretexts.org |

Solvent Effects and NMR Solvents in Deuterated Environments

While this compound is a reagent rather than a solvent, its use is intimately linked with the principles of employing deuterated compounds in chemical analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. tengerchemical.com

Deuterated solvents are fundamental to ¹H NMR spectroscopy because they prevent the large signal of a protonated solvent from overwhelming the signals of the analyte. simsonpharma.comsigmaaldrich.com Since deuterium resonates at a completely different frequency from protons, a deuterated solvent produces a "clean" spectrum where only the protons of the substance of interest are observed. simsonpharma.com Common deuterated solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Deuterium oxide (D₂O). labinsights.nlscharlab.com

When a reaction is performed using a deuterated substrate like this compound, the resulting product can be analyzed by NMR. In the ¹H NMR spectrum, the signal corresponding to the deuterated positions will be absent, confirming the position of the isotopic label. Conversely, in a ²H (deuterium) NMR spectrum, a signal would appear at the chemical shift corresponding to the labeled position.

Furthermore, the choice of solvent can influence reaction rates and outcomes, a phenomenon known as the solvent isotope effect (SIE). chem-station.com When a reaction is carried out in a deuterated protic solvent (e.g., CD₃OD instead of CH₃OH), reactions involving proton transfer in the rate-determining step can be significantly slower. chem-station.com This effect is a powerful tool for mechanistic elucidation. Although this compound itself is not a solvent, understanding these principles is crucial when designing experiments that involve its use in various deuterated or non-deuterated solvent environments.

Table 3: Properties of Common Deuterated NMR Solvents

| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Residual ¹H Signal (ppm) |

|---|---|---|---|---|---|

| Chloroform-d | CDCl₃ | 120.38 | -64 | 61 | 7.26 |

| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 84.17 | 18.5 | 189 | 2.50 |

| Deuterium oxide | D₂O | 20.03 | 3.8 | 101.4 | 4.79 |

| Acetone-d₆ | (CD₃)₂CO | 64.13 | -94 | 55.5 | 2.05 |

| Benzene-d₆ | C₆D₆ | 84.15 | 6.8 | 79.1 | 7.16 |

| Methanol-d₄ | CD₃OD | 36.07 | -98 | 65.4 | 3.31 (CD₂H), 4.87 (OD) |

Data sourced from publicly available chemical data and NMR solvent reference charts. sigmaaldrich.comhuji.ac.il

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. This method calculates the electronic energy of a system based on its electron density, offering a balance between accuracy and computational cost. For 1-Bromo-2,6-difluorobenzene-d3, DFT can be employed to determine key properties such as optimized molecular geometry, electronic charge distribution, and orbital energies.

These calculations provide a foundational understanding of the molecule's stability and potential for chemical transformation. While specific DFT studies on the deuterated isotopologue are not prevalent in the literature, the methodology is well-established. For instance, studies on similar halogenated benzenes demonstrate that DFT methods, such as B3LYP, can accurately predict ground-state geometries and vibrational frequencies when compared with experimental data. nih.gov The substitution of protium (B1232500) with deuterium (B1214612) primarily affects the vibrational modes of the molecule due to the mass difference, a factor that is well-captured by DFT calculations.

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental spectra to validate the computational model or to aid in spectral assignment. For this compound, DFT can predict Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

The primary effect of deuteration on IR and Raman spectra is a shift of vibrational frequencies involving the C-D bond to lower wavenumbers compared to the C-H bond in the non-deuterated analogue. This is due to the larger mass of deuterium. DFT calculations can accurately predict the frequencies and intensities of these vibrations.

In NMR spectroscopy, deuterium substitution leads to observable isotope effects on the chemical shifts of nearby nuclei, particularly ¹³C. rsc.org These shifts, though small, can be calculated using DFT and provide detailed information about the electronic environment. While extensive experimental spectra are available for the non-deuterated 1-Bromo-2,6-difluorobenzene (B153491), these theoretical predictions are vital for analyzing the spectra of its deuterated counterpart. spectrabase.com

Spectroscopic Data for 1-Bromo-2,6-difluorobenzene (Non-deuterated Analogue)

| Spectrum Type | Description |

|---|---|

| ¹H NMR | Provides information on the hydrogen atoms in the molecule. |

| ¹³C NMR | Shows the chemical environment of the carbon atoms. |

| ¹⁹F NMR | Reveals details about the fluorine atoms. |

| ATR-IR | Attenuated Total Reflectance Infrared spectroscopy identifies functional groups and vibrational modes. |

| Mass Spec (GC) | Determines the mass-to-charge ratio of the molecule. |

| Raman | Provides complementary vibrational information to IR spectroscopy. |

Data sourced from SpectraBase. spectrabase.com

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the identification of transition states and intermediates. For this compound, this could be applied to reactions such as nucleophilic aromatic substitution, coupling reactions, or the formation of Grignard reagents.

By calculating the energies of reactants, products, and transition states, activation energies and reaction enthalpies can be determined. This information is crucial for understanding reaction kinetics and mechanisms. For example, DFT could be used to investigate whether the deuteration at the aromatic ring influences the stability of intermediates or the height of the activation barrier in a given reaction. Such studies on related aromatic systems have provided deep insights into complex reaction mechanisms. researchgate.net

Molecular Dynamics Simulations of Deuterated Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules.

Quantum Chemical Analysis of Isotope Effects

Isotopic substitution can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium often leads to a primary KIE when the C-H bond is broken in the rate-determining step of a reaction. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.

Quantum chemical methods, including DFT, are essential for the quantitative analysis of these isotope effects. nih.gov By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted theoretically. acs.org

For this compound, a quantum chemical analysis of the KIE could elucidate the mechanism of reactions involving the cleavage of a C-D bond. A significant KIE would provide strong evidence that this bond-breaking event is part of the reaction's rate-determining step. Such studies are fundamental to mechanistic chemistry and have been instrumental in understanding a wide range of chemical reactions. nih.govacs.org

Emerging Research Avenues and Future Outlook

Development of Novel Synthetic Routes for Deuterated Halogenated Aromatics

The synthesis of deuterated compounds, including halogenated aromatics like 1-Bromo-2,6-difluorobenzene-d3, is a rapidly advancing field. researchgate.net Traditional methods are being supplemented and replaced by more efficient and selective modern techniques. Key areas of development include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net

Recent breakthroughs have focused on achieving selective isotope labeling. researchgate.net For instance, photocatalyzed HIE reactions have shown promise for α-amino C(sp³)–H bonds. researchgate.net Additionally, visible light-induced organophotocatalytic strategies are being employed for the dehalogenative deuteration of a variety of alkyl bromides using economical deuterium (B1214612) oxide as the deuterium source. rsc.org Another innovative approach involves the use of silacarboxylic acids, which generate silyl (B83357) radicals through visible-light-induced decarboxylation, to act as halogen-atom transfer agents in photocatalyzed dehalogenative deuteration. rsc.org

Furthermore, advancements in catalysis, such as the development of ruthenium catalysts for selective hydrogen isotope exchange and the use of homogeneous iron complexes, are expanding the toolkit for creating specifically labeled compounds. researchgate.net The dehalogenative deuteration from C-F bonds is also an area of active research. researchgate.net These novel methods offer pathways to synthesize complex deuterated molecules with high precision, which is crucial for their application in various scientific fields.

Advanced Spectroscopic Techniques for Enhanced Characterization

The characterization of deuterated compounds relies heavily on sophisticated spectroscopic techniques. Modern spectroscopy offers a suite of tools that provide detailed information about the chemical composition, structure, and properties of molecules like this compound. azooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the analysis of deuterated compounds. tcichemicals.com The substitution of hydrogen with deuterium significantly alters the NMR spectrum, allowing for easier analysis of the remaining protons and providing insights into molecular structure. tcichemicals.com

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique that provides information on chemical composition and structural features. azooptics.commdpi.com Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for the in-situ probing of molecular-level interactions. semi.ac.cn

Mass Spectrometry (MS) , often coupled with separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), enables the identification and quantification of volatile and non-volatile compounds in complex mixtures with high sensitivity and specificity. numberanalytics.com

Raman Spectroscopy and its enhanced variants like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) provide vibrational spectra of molecules, even at very low concentrations. azooptics.comsemi.ac.cn This is particularly useful for studying surface interactions and for applications in fields like environmental science. semi.ac.cn

Other advanced techniques include:

X-ray Photoelectron Spectroscopy (XPS) : Provides quantitative elemental and chemical state analysis of a material's surface. azooptics.com

Terahertz Spectroscopy : Used to study low-energy electronic excitations and charge-carrier dynamics, with potential applications in materials science and pharmaceutical analysis. semi.ac.cnnumberanalytics.com

UV-Vis and Fluorescence Spectroscopy : Employed to determine the optical properties of materials. azooptics.com

These advanced spectroscopic methods, often used in combination, are essential for the detailed characterization of deuterated halogenated aromatics and for understanding their behavior in various applications.

Expansion of Applications in New Chemical Transformations and Materials Science

Deuterated halogenated aromatics are finding expanding roles in both innovative chemical reactions and the development of new materials. Their unique properties, stemming from the presence of deuterium and halogen atoms, make them valuable building blocks and probes in various applications.

In the realm of chemical transformations , these compounds are utilized in mechanistic studies to trace reaction pathways and understand kinetic isotope effects. The carbon-halogen bond serves as a reactive handle for a multitude of cross-coupling reactions, a cornerstone of modern organic synthesis. chemscene.com The field of catalysis, including asymmetric synthesis and cross-coupling reactions, heavily relies on such building blocks. chemscene.com

In materials science , halogenated aromatics are integral to the synthesis of functional materials. chemscene.com The introduction of halogen atoms can significantly influence the electronic and physical properties of organic materials, impacting their performance in devices such as organic light-emitting diodes (OLEDs). Cambridge Isotope Laboratories, Inc. has recently launched a line of deuterated reagents specifically for OLED synthesis, highlighting the growing importance of these compounds in the electronics industry. isotope.com Furthermore, the study of halogen bonding, a type of noncovalent interaction, is a burgeoning area with applications in crystal engineering and the design of supramolecular assemblies. science.gov The unique properties of deuterated compounds are also being explored in quantum applications. isotope.com

Synergistic Experimental and Computational Research Paradigms

The intricate nature of chemical systems, particularly those involving subtle effects like isotopic substitution and non-covalent interactions, necessitates a combined approach of experimental and computational methods. rsc.org This synergy is crucial for a comprehensive understanding and for driving innovation in the study of deuterated halogenated aromatics.

Computational chemistry provides powerful tools to predict molecular properties, reaction mechanisms, and spectroscopic signatures. These theoretical models can guide experimental design, saving time and resources. For instance, computational studies can help to understand the delicate balance of forces involved in aromatic stacking interactions, which are fundamental in materials science and biology. rsc.org

Experimental studies , in turn, provide the real-world data needed to validate and refine computational models. rsc.org High-resolution spectroscopic data can be compared with theoretical predictions to confirm molecular structures and to gain deeper insights into electronic and vibrational properties. This integrated approach is particularly valuable in fields like astrochemistry, where experimental and theoretical spectroscopy are used to identify molecules in the interstellar medium. researchgate.net

The collaboration between experimentalists and theoreticians is essential for building more accurate predictive models for a wide range of chemical phenomena. rsc.org This synergy allows for the exploration of complex chemical spaces and the rational design of new molecules and materials with desired properties. For complex molecules, this combined approach can provide quality data that can be used for machine-learning and artificial intelligence procedures. researchgate.net

Q & A

Q. What strategies enhance the reproducibility of mechanistic studies using deuterated aryl bromides in organometallic catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.